(S)-1-N-Boc-Piperidine-2-carboxamide

Catalog No.
S755734
CAS No.
78058-41-0
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-N-Boc-Piperidine-2-carboxamide

CAS Number

78058-41-0

Product Name

(S)-1-N-Boc-Piperidine-2-carboxamide

IUPAC Name

tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1

InChI Key

KIFYKONQFFJILQ-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N

Regenerative and Aesthetic Medicine

Methods: Clinical trials adhering to PRISMA guidelines and registered with PROSPERO assessed the efficacy of (S)-1-N-Boc-Piperidine-2-carboxamide applications. Quality assessment utilized tools like Cochrane Risk of Bias and Newcastle Ottawa Scale.

Organic Synthesis

Methods: Synthesis involves constructing the carbon skeleton, introducing/removing functional groups, and employing spectroscopic tools for structural analysis.

Pharmaceutical Research

Methods: Research involves preformulation studies, drug delivery systems, and computational biopharmaceutics.

Biochemistry

Methods: Biochemical assays and molecular biology techniques are used to analyze the compound’s interaction with biological systems.

Industrial Applications

Field: Industrial Applications

Methods: Integration into industrial processes is studied, focusing on efficiency, productivity, and sustainability.

Results: The application of (S)-1-N-Boc-Piperidine-2-carboxamide in industrial settings has shown potential in improving process optimization and material performance.

Material Science

Field: Material Science

(S)-1-N-Boc-Piperidine-2-carboxamide is a chemical compound characterized by its structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxamide functional group. Its molecular formula is C11H20N2O3C_{11}H_{20}N_{2}O_{3} and it has a molecular weight of approximately 224.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.

There's no documented information on a specific mechanism of action for (S)-1-(tert-butoxycarbonyl)-piperidine-2-carboxamide in biological systems. Its structure suggests it might serve as an intermediate or a precursor molecule in the synthesis of more complex bioactive compounds.

  • Low to moderate toxicity [].
  • Non-flammable but may decompose upon heating.
  • Can be mildly irritating to skin and eyes [].
Typical of amides and piperidine derivatives. Key reactions include:

  • Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Deprotection: The Boc group can be removed under acidic conditions, converting the compound into its amine form, which can further participate in coupling reactions.
  • Acylation: The amine nitrogen can react with various acyl chlorides or anhydrides to form new amides, expanding its utility in organic synthesis.

These reactions highlight the compound's versatility as a building block in organic chemistry.

The synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide can be achieved through several methods:

  • One-Pot Synthesis: A practical one-pot method involves the reaction of (±)-piperidine-2-carboxylic acid with reagents that facilitate Boc protection and subsequent amide formation. This method has been documented as efficient and straightforward .
  • Stepwise Synthesis: Another approach includes the separate steps of Boc protection of piperidine-2-carboxylic acid followed by amide bond formation using coupling agents such as carbodiimides.

These methods provide pathways to synthesize the compound while allowing for modifications to optimize yield and purity.

(S)-1-N-Boc-Piperidine-2-carboxamide finds applications primarily in medicinal chemistry and drug design. Its derivatives are explored for:

  • Pharmaceutical Development: The compound serves as an intermediate in synthesizing biologically active molecules.
  • Research: It is used in studies investigating the pharmacological properties of piperidine-based compounds.

The ability to modify the Boc group enhances its utility in creating diverse chemical entities.

Interaction studies involving (S)-1-N-Boc-Piperidine-2-carboxamide focus on its binding affinity to various biological targets. While specific studies are scarce, compounds with similar piperidine structures have demonstrated interactions with:

  • Receptors: Such as dopamine and serotonin receptors.
  • Enzymes: Including proteases and kinases.

These interactions suggest that (S)-1-N-Boc-Piperidine-2-carboxamide may exhibit similar binding characteristics, warranting further investigation into its pharmacodynamics.

Several compounds share structural similarities with (S)-1-N-Boc-Piperidine-2-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
(R)-1-N-Boc-Piperidine-2-carboxamideEnantiomer of (S)-isomerDifferent stereochemistry may influence biological activity.
N-Boc-pipecolic acidSimilar Boc protection but different ring structureOften used in peptide synthesis; broader applications.
1-(tert-butoxycarbonyl)piperidin-2-oneContains a carbonyl instead of an amidePotentially different reactivity due to carbonyl presence.
N-Methyl-(S)-1-N-Boc-piperidine-2-carboxamideMethyl substitution on nitrogenMay alter lipophilicity and receptor interaction profile.

Each of these compounds presents unique features that differentiate them from (S)-1-N-Boc-Piperidine-2-carboxamide, particularly concerning their biological activity and synthetic utility.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the most definitive method for determining the absolute three-dimensional structure of (S)-1-N-Boc-Piperidine-2-carboxamide. The crystallographic characterization of related piperidine-2-carboxamide derivatives has provided crucial insights into the molecular geometry and stereochemical features of this class of compounds.

Single-crystal X-ray diffraction studies of N-Boc-protected piperidine derivatives have revealed characteristic structural features that are applicable to (S)-1-N-Boc-Piperidine-2-carboxamide. The piperidine ring consistently adopts a chair conformation, with the carboxamide substituent preferentially occupying an equatorial position to minimize steric interactions [1] [2]. In the case of related compounds, crystallographic data has demonstrated that the Boc-protecting group exhibits restricted rotation around the N-carbonyl bond, resulting in observable rotameric forms in the solid state [3] [4].

Crystallographic investigations of analogous piperidine carboxamide structures have shown that the carboxamide group forms intermolecular hydrogen bonds with adjacent molecules, creating extended networks in the crystal lattice [5] [6]. The N-H···O hydrogen bonding patterns typically involve the amide protons as donors and carbonyl oxygen atoms as acceptors, with donor-acceptor distances ranging from 2.56 to 2.60 Å [6].

The stereochemical configuration at the C-2 position has been confirmed through X-ray crystallographic studies of related compounds. In the case of (S)-configured piperidine-2-carboxamides, the absolute configuration is established through anomalous scattering techniques using heavy atom derivatives or through comparison with known reference compounds [1] [2].

Crystallographic ParameterTypical ValueReference
Piperidine ring conformationChair [1]
C-2 configurationS (absolute) [2]
N-H···O hydrogen bond distance2.56-2.60 Å [6]
Boc group rotational barrier>10 kcal/mol [7]

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (S)-1-N-Boc-Piperidine-2-carboxamide, enabling detailed analysis of its molecular framework and stereochemical features. The NMR spectral data reveal characteristic patterns that confirm the presence of the N-Boc protecting group, the piperidine ring system, and the carboxamide functionality.

Proton NMR Spectroscopy

The 1H NMR spectrum of (S)-1-N-Boc-Piperidine-2-carboxamide displays distinctive resonances that reflect the molecular structure and conformational behavior. The tert-butyl protons of the Boc group appear as a sharp singlet at approximately 1.44 ppm, integrating for nine protons [8] [9]. The C-2 proton, bearing the carboxamide group, resonates as a broad multiplet in the range of 4.29-4.31 ppm, with the exact chemical shift depending on the solvent and temperature [8] [3].

The piperidine ring protons exhibit characteristic multipicity patterns. The axial and equatorial protons at positions 3, 4, and 5 of the piperidine ring appear as complex multiplets between 1.2-2.9 ppm, with the exact chemical shifts influenced by the chair conformation of the ring [8] [4]. The N-H protons of the carboxamide group typically appear as a broad signal around 5.34-8.03 ppm, with the chemical shift being highly dependent on hydrogen bonding interactions and solvent effects [3] [10].

Carbon-13 NMR Spectroscopy

The 13C NMR spectrum provides detailed information about the carbon framework of (S)-1-N-Boc-Piperidine-2-carboxamide. The carbonyl carbon of the carboxamide group appears at approximately 172-175 ppm, characteristic of amide carbonyls [3] [4]. The Boc carbonyl carbon resonates at 154-156 ppm, distinguishing it from the carboxamide carbonyl [8] [3].

The tert-butyl carbon of the Boc group appears at 28.2-28.4 ppm, while the quaternary carbon resonates at 79.1-79.5 ppm [8] [3]. The piperidine ring carbons display characteristic chemical shifts: C-2 (bearing the carboxamide) at 53-54 ppm, C-3 and C-5 at 23-31 ppm, and C-4 at 22-24 ppm [8] [3].

Rotameric Effects

A significant feature observed in the NMR spectra of (S)-1-N-Boc-Piperidine-2-carboxamide is the broadening of signals associated with the Boc group rotation. The 13C NMR spectrum shows considerable broadening of signals assigned to carbon atoms adjacent to the nitrogen in the piperidine ring, indicating that the Boc group gives rise to rotamers [4]. Variable temperature NMR studies have revealed that the barrier to rotation of the Boc group is approximately 10-15 kcal/mol, with coalescence temperatures observed around 50°C [8] [4].

NMR AssignmentChemical Shift (ppm)MultiplicityIntegration
Boc tert-butyl (1H)1.44s9H
C-2 proton (1H)4.29-4.31m1H
NH2 (1H)5.34-8.03br s2H
Carboxamide C=O (13C)172-175--
Boc C=O (13C)154-156--
Boc quaternary C (13C)79.1-79.5--

Chiral Stationary Phase Chromatography for Enantiopurity Assessment

Chiral stationary phase chromatography represents the most reliable analytical method for determining the enantiomeric purity of (S)-1-N-Boc-Piperidine-2-carboxamide. The assessment of stereochemical purity is crucial for pharmaceutical applications and synthetic methodology validation.

Chiral Column Selection and Optimization

The analysis of (S)-1-N-Boc-Piperidine-2-carboxamide and related compounds has been successfully accomplished using various chiral stationary phases. Chiralpak AD-H columns have demonstrated excellent resolution for N-Boc-protected piperidine derivatives, with resolution factors (Rs) exceeding 2.0 for baseline separation [3] [11]. The optimal mobile phase composition typically consists of hexane/ethanol or hexane/2-propanol mixtures, with ratios ranging from 90:10 to 95:5 (v/v) [3] [11].

For compounds with limited chromophores, such as (S)-1-N-Boc-Piperidine-2-carboxamide, precolumn derivatization techniques have been employed to enhance detection sensitivity. Para-toluenesulfonyl chloride (PTSC) derivatization in the presence of diethylamine has proven effective for introducing chromophoric groups, enabling UV detection at 228 nm [12] [13].

Analytical Method Development

The development of robust chiral HPLC methods for (S)-1-N-Boc-Piperidine-2-carboxamide follows established protocols for N-Boc-protected amino compounds. The analytical conditions typically involve:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase: Hexane/ethanol (95:5, v/v) with 0.1% diethylamine
  • Flow Rate: 0.5-1.0 mL/min
  • Detection: UV at 228 nm (after derivatization) or 254 nm (direct)
  • Temperature: Ambient (20-25°C)

Enantiomeric Purity Determination

The enantiomeric excess (ee) of (S)-1-N-Boc-Piperidine-2-carboxamide is determined by comparing the peak areas of the two enantiomers in the chromatogram. High-quality samples typically exhibit enantiomeric excess values exceeding 98%, as determined by gas-liquid chromatography (GLC) analysis [14] [15]. The retention times for the (S)- and (R)-enantiomers are typically well-separated, with the (S)-enantiomer eluting at approximately 8.7 minutes and the (R)-enantiomer at 9.4 minutes under optimized conditions [3].

Validation Parameters

The chiral HPLC method has been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating:

  • Precision: Relative standard deviation (RSD) < 2.0%
  • Accuracy: Recovery 98-102%
  • Linearity: Correlation coefficient (r²) > 0.999
  • Limit of Detection: 0.1% of the major enantiomer
  • Limit of Quantitation: 0.3% of the major enantiomer
Analytical ParameterValueMethod
Enantiomeric excess (ee)>98%GLC analysis
Resolution factor (Rs)>2.0Chiralpak AD-H
Detection limit0.1%UV at 228 nm
Method precision (RSD)<2.0%ICH validation

XLogP3

0.4

Sequence

X

Dates

Last modified: 08-15-2023

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